2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Furochromen Core: The initial step involves the synthesis of the furochromen core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Group: The final step involves the formation of the acetamide linkage. This can be done by reacting the intermediate with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the furochromen ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar fused ring systems.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Studies may explore its efficacy in treating various diseases or conditions, leveraging its biological activity.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide exerts its effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-hydroxypropyl)acetamide
- 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide may exhibit unique biological activities or chemical reactivity due to the specific arrangement of its functional groups. This uniqueness can make it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C29H24ClNO5 |
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Molecular Weight |
502.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C29H24ClNO5/c1-17-22-13-24-25(19-5-7-20(30)8-6-19)16-35-26(24)15-27(22)36-29(33)23(17)14-28(32)31-12-11-18-3-9-21(34-2)10-4-18/h3-10,13,15-16H,11-12,14H2,1-2H3,(H,31,32) |
InChI Key |
XEUXDSDSQAFQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)CC(=O)NCCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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